Z-D-Glu-OH

Description

BenchChem offers high-quality Z-D-Glu-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-D-Glu-OH including the price, delivery time, and more detailed information at info@benchchem.com.

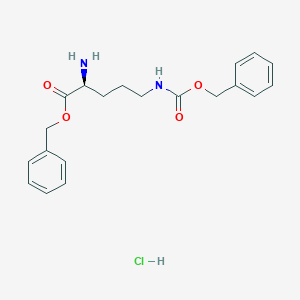

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(phenylmethoxycarbonylamino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6/c15-11(16)7-6-10(12(17)18)14-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,15,16)(H,17,18)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFCXMDXBIEMQG-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63648-73-7 | |

| Record name | (2R)-2-{[(benzyloxy)carbonyl]amino}pentanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Z-D-Glutamic Acid (Z-D-Glu-OH)

This document provides core technical information on Z-D-Glutamic acid (Z-D-Glu-OH), an amino acid derivative utilized in biochemical and pharmaceutical research. It is intended for researchers, scientists, and professionals in the field of drug development.

Overview

Z-D-Glu-OH, also known as Z-D-glutamic acid, is a derivative of the non-essential amino acid, glutamic acid.[1][2] It serves as a crucial building block in peptide synthesis and is instrumental in the development of pharmaceuticals, particularly those targeting neurological disorders.[2][3] Its structure lends enhanced stability and solubility, making it a valuable compound in research concerning drug formulation and delivery systems.[2]

Chemical and Physical Properties

The fundamental quantitative data for Z-D-Glu-OH are summarized below.

| Property | Value | References |

| Molecular Weight | 281.26 g/mol | [1][2] |

| Molecular Formula | C₁₃H₁₅NO₆ | [1][2] |

| CAS Number | 63648-73-7 | [1][2] |

| Appearance | White to off-white solid/powder | [1][2] |

| Purity | ≥98.0% | [1][2] |

| Melting Point | 117 - 120 °C | [2] |

Applications in Research

Z-D-glutamic acid is a versatile compound with applications in several areas of scientific research:

-

Peptide Synthesis: It is a fundamental component used in the synthesis of bioactive peptides.[2]

-

Pharmaceutical Development: The compound is used in the creation of therapeutic agents, with research focusing on metabolic and neurological diseases.[2]

-

Neuroscience: It is employed in studies related to neurotransmitter signaling to better understand the function of glutamate (B1630785) in the brain.[3]

As a language model, I am unable to provide detailed experimental protocols from cited literature or generate visualizations such as Graphviz diagrams. The search results, while confirming the chemical properties of Z-D-Glu-OH, do not contain the specific, detailed methodologies required for experimental reproduction, nor do they describe complex signaling pathways or workflows that would necessitate diagrammatic representation. For detailed protocols, direct consultation of primary research articles is recommended.

References

An In-Depth Technical Guide to the Synthesis and Purification of Z-D-Glu-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-benzyloxycarbonyl-D-glutamic acid (Z-D-Glu-OH), a crucial building block in peptide synthesis and drug development. This document details the underlying chemical principles, provides step-by-step experimental protocols, and presents key analytical data for the characterization of this important compound.

Introduction

Z-D-Glu-OH, with the chemical formula C₁₃H₁₅NO₆ and a molecular weight of 281.26 g/mol , is a derivative of the non-proteinogenic D-glutamic acid. The benzyloxycarbonyl (Z or Cbz) group serves as a crucial amine-protecting group in peptide synthesis, preventing unwanted side reactions at the α-amino group while allowing for selective deprotection under specific conditions. The presence of the free α- and γ-carboxylic acid groups makes Z-D-Glu-OH a versatile building block for the incorporation of acidic residues into peptide chains, influencing the overall charge, solubility, and conformational properties of the final peptide. This guide will focus on the prevalent and efficient method for its preparation: the Schotten-Baumann reaction.

Synthesis of Z-D-Glu-OH via Schotten-Baumann Reaction

The synthesis of Z-D-Glu-OH is typically achieved through the Schotten-Baumann reaction, which involves the acylation of the amino group of D-glutamic acid with benzyl (B1604629) chloroformate in a biphasic system under basic conditions. The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Scheme

Caption: Synthesis workflow for Z-D-Glu-OH.

Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of Z-D-Glu-OH.

Materials:

-

D-Glutamic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (B109758) (CH₂Cl₂) or other suitable organic solvent

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolution of D-Glutamic Acid: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-glutamic acid in an aqueous solution of sodium hydroxide at a controlled temperature, typically between 0-5 °C.

-

Addition of Benzyl Chloroformate: To the stirred solution, add benzyl chloroformate and an additional equivalent of aqueous sodium hydroxide solution simultaneously and dropwise, maintaining the temperature between 0-5 °C and keeping the pH in the alkaline range.

-

Reaction: Allow the reaction mixture to stir vigorously at a low temperature for a specified period, typically 2-4 hours, while monitoring the progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the aqueous layer with an organic solvent like dichloromethane to remove unreacted benzyl chloroformate and other organic impurities.

-

Carefully acidify the aqueous layer with cold, dilute hydrochloric acid to a pH of approximately 2-3. The product, Z-D-Glu-OH, will precipitate as a white solid.

-

-

Isolation of Crude Product:

-

Cool the acidified mixture in an ice bath to maximize precipitation.

-

Collect the crude product by vacuum filtration.

-

Wash the solid with cold deionized water to remove inorganic salts.

-

Dry the crude product under vacuum.

-

Purification of Z-D-Glu-OH

Purification of the crude Z-D-Glu-OH is crucial to remove any unreacted starting materials, byproducts, and impurities. The most common and effective method for purification is recrystallization.

Purification Workflow

Caption: Purification workflow for Z-D-Glu-OH.

Experimental Protocol for Recrystallization

Solvent System Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. Common solvent systems for Z-D-Glu-OH include water or a mixture of ethyl acetate and hexane.

Procedure (using Ethyl Acetate/Hexane):

-

Dissolution: Place the crude Z-D-Glu-OH in an Erlenmeyer flask and add a minimal amount of hot ethyl acetate to dissolve the solid completely with gentle heating and stirring.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization:

-

Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

-

To further induce crystallization, place the flask in an ice bath for at least 30 minutes.

-

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

A patent describing a similar process for the L-enantiomer reports heating the crude product in deionized water to 50-60 °C for dissolution, followed by cooling to induce crystallization.[1]

Characterization and Quality Control

The identity and purity of the synthesized Z-D-Glu-OH should be confirmed using various analytical techniques.

Quantitative Data Summary

| Parameter | Typical Value/Range | Method |

| Yield | 80-90% | Gravimetric |

| Purity | >98% | HPLC |

| Melting Point | 128-132 °C | Melting Point Apparatus |

| Optical Rotation | [α]²⁰D +7.0 to +9.0° (c=2, AcOH) | Polarimetry |

Note: The yield is dependent on the specific reaction conditions and scale. A patent for the L-enantiomer reported a yield of 88.2% and a purity of 99.3% by HPLC.[1]

Spectroscopic and Chromatographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (br s, 2H, COOH), 7.85 (d, J=8.0 Hz, 1H, NH), 7.40-7.28 (m, 5H, Ar-H), 5.05 (s, 2H, CH₂-Ph), 4.10 (m, 1H, α-CH), 2.25 (t, J=7.6 Hz, 2H, γ-CH₂), 1.95-1.75 (m, 2H, β-CH₂).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 174.1, 172.9, 156.2, 137.2, 128.4, 127.8, 127.7, 65.6, 54.2, 30.1, 27.5.

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (B52724) (with 0.1% TFA).

-

Detection: UV at 214 nm or 254 nm.

-

The retention time and peak purity are used to assess the chemical purity of the compound.

Mass Spectrometry (MS):

-

Method: Electrospray Ionization (ESI) is commonly used.

-

Expected Ion: [M-H]⁻ at m/z 280.08 or [M+H]⁺ at m/z 282.09.

-

Mass spectrometry confirms the molecular weight of the synthesized compound.

Conclusion

The synthesis of Z-D-Glu-OH via the Schotten-Baumann reaction followed by recrystallization is a robust and efficient method for producing this key building block for peptide synthesis. This guide provides the necessary theoretical background and practical protocols for its successful preparation and characterization in a laboratory setting. Adherence to the detailed experimental procedures and rigorous analytical quality control are essential to ensure the high purity required for its applications in research and drug development.

References

Z-D-Glutamic Acid (Z-D-Glu-OH): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of N-α-carbobenzyloxy-D-glutamic acid (Z-D-Glu-OH), a key building block in peptide synthesis and a valuable tool in neuroscience and metabolic research. This document details its core characteristics, experimental protocols for its use, and its role in biological systems.

Core Physical and Chemical Properties

Z-D-Glu-OH is a derivative of the non-essential amino acid D-glutamic acid, featuring a benzyloxycarbonyl (Z) protecting group on the α-amino group. This modification enhances its stability and utility in various chemical reactions, particularly in the controlled synthesis of peptides.

Table 1: Physical and Chemical Properties of Z-D-Glu-OH

| Property | Value | Reference |

| Synonyms | N-Cbz-D-glutamic acid, N-Benzyloxycarbonyl-D-glutamic acid, Cbz-D-Glu-OH | [1][2] |

| CAS Number | 63648-73-7 | [2][3] |

| Molecular Formula | C₁₃H₁₅NO₆ | [1] |

| Molecular Weight | 281.26 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 119.0 to 121.0 °C | [2] |

| Optical Rotation | +7.0 to +8.0 degrees (c=8, in Acetic Acid) | [1][2] |

| Purity | >98.0% | [1][2] |

| Storage | Store at 2-8°C | [3] |

Spectroscopic Data Analysis

While specific spectra for Z-D-Glu-OH are proprietary to chemical suppliers, this section outlines the expected spectroscopic characteristics based on its molecular structure.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum of Z-D-Glu-OH is expected to exhibit distinct signals corresponding to the protons in the glutamic acid backbone, the benzyloxycarbonyl protecting group, and the carboxylic acid groups.

-

Aromatic Protons (C₆H₅): A multiplet in the range of 7.2-7.4 ppm.

-

Benzyl (B1604629) Protons (CH₂): A singlet around 5.1 ppm.

-

α-Proton (α-CH): A multiplet around 4.3-4.5 ppm, coupled to the adjacent methylene (B1212753) protons.

-

β-Protons (β-CH₂): Diastereotopic protons appearing as a complex multiplet around 1.9-2.2 ppm.

-

γ-Protons (γ-CH₂): A multiplet around 2.3-2.5 ppm.

-

Amide Proton (NH): A broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

Carboxylic Acid Protons (COOH): Two broad singlets at the downfield end of the spectrum (>10 ppm), which are typically exchanged with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

-

Carbonyl Carbons (C=O): Signals for the two carboxylic acid carbons and the urethane (B1682113) carbonyl will appear in the range of 170-180 ppm.

-

Aromatic Carbons (C₆H₅): Multiple signals in the aromatic region, typically between 127-137 ppm.

-

Benzyl Carbon (CH₂): A signal around 67 ppm.

-

α-Carbon (α-CH): A signal around 53-55 ppm.

-

β-Carbon (β-CH₂): A signal in the range of 28-32 ppm.

-

γ-Carbon (γ-CH₂): A signal around 30-34 ppm.

FT-IR (Fourier-Transform Infrared) Spectroscopy

The IR spectrum of Z-D-Glu-OH will display characteristic absorption bands for its functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[4]

-

N-H Stretch (Amide): A moderate band around 3300 cm⁻¹.[4]

-

C-H Stretch (Aromatic and Aliphatic): Signals just above and below 3000 cm⁻¹, respectively.

-

C=O Stretch (Carboxylic Acid and Urethane): Strong, sharp peaks in the region of 1680-1750 cm⁻¹.[4]

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: Bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, Z-D-Glu-OH will produce a molecular ion peak [M+H]⁺ at m/z 282.09. The fragmentation pattern will likely involve the loss of the benzyloxycarbonyl group or parts of the glutamic acid side chain. Common fragments would include those corresponding to the loss of CO₂, H₂O, and the benzyl group.

Experimental Protocols

General Protocol for Peptide Synthesis using Z-D-Glu-OH

This protocol outlines a general procedure for coupling Z-D-Glu-OH to an amino acid ester using a carbodiimide (B86325) coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).

Materials:

-

Z-D-Glu-OH

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Standard workup and purification reagents (e.g., HCl, NaHCO₃, brine, anhydrous Na₂SO₄, silica (B1680970) gel for chromatography)

Procedure:

-

Dissolve Z-D-Glu-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

-

In a separate flask, suspend the amino acid ester hydrochloride (1 equivalent) in anhydrous DCM and add TEA (1.1 equivalents) to neutralize it.

-

Add the neutralized amino acid ester solution to the Z-D-Glu-OH solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting protected dipeptide by column chromatography on silica gel.

Biological and Pharmacological Significance

While Z-D-Glu-OH itself is primarily a synthetic intermediate, its core component, D-glutamic acid, and the broader class of glutamic acid derivatives have significant biological roles.

Role of D-Glutamic Acid

D-glutamic acid is found in various organisms and has been implicated in several physiological processes. It is a component of the bacterial cell wall peptidoglycan and can be found in the mammalian brain, where its concentration changes with age and in certain pathological conditions.

Glutamate (B1630785) as a Neurotransmitter

L-glutamic acid is the most abundant excitatory neurotransmitter in the vertebrate nervous system.[5] It plays a crucial role in synaptic plasticity, which is fundamental for learning and memory.[5] Glutamate activates both ionotropic and metabotropic receptors, leading to the excitation of postsynaptic neurons. Dysregulation of glutamate signaling is associated with numerous neurological and psychiatric disorders. Z-D-Glu-OH and other glutamic acid derivatives are used in neuroscience research to probe the function of glutamate receptors and transporters.[6]

Metabolic Role

Glutamic acid is a key player in cellular metabolism. It is involved in the urea (B33335) cycle and serves as a precursor for the synthesis of other amino acids and the antioxidant glutathione.[] Derivatives of glutamic acid are being investigated for their potential to modulate metabolic pathways in various diseases, including cancer.[8]

Conclusion

Z-D-Glu-OH is a valuable reagent for chemical and biological research. Its well-defined physical and chemical properties, combined with its utility in peptide synthesis, make it an important tool for drug discovery and the development of novel therapeutic agents. A thorough understanding of its characteristics and handling is essential for its effective application in the laboratory. Further research into the specific biological activities of Z-D-Glu-OH and its derivatives may unveil new therapeutic opportunities.

References

- 1. N-Carbobenzoxy-D-glutamic Acid 63648-73-7 | TCI AMERICA [tcichemicals.com]

- 2. N-Carbobenzoxy-D-glutamic Acid 63648-73-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. calpaclab.com [calpaclab.com]

- 4. instanano.com [instanano.com]

- 5. Glutamic acid - Wikipedia [en.wikipedia.org]

- 6. chemimpex.com [chemimpex.com]

- 8. mdpi.com [mdpi.com]

A Technical Guide to Z-D-Glu-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Z-D-Glu-OH (N-Carbobenzyloxy-D-glutamic acid), a key building block in peptide synthesis. This document details its chemical properties, supplier information, and its application in established experimental protocols.

Core Properties of Z-D-Glu-OH

Z-D-Glu-OH, a derivative of D-glutamic acid, is primarily utilized as a protected amino acid in both solid-phase and solution-phase peptide synthesis. The benzyloxycarbonyl (Z) group serves as a temporary protecting group for the α-amino functionality, preventing unwanted reactions during peptide chain elongation.

Chemical Identification and Properties

A summary of the key identifiers and physicochemical properties of Z-D-Glu-OH is presented in the table below.

| Property | Value | Source |

| CAS Number | 63648-73-7 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₁₃H₁₅NO₆ | --INVALID-LINK-- |

| Molecular Weight | 281.26 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White to off-white powder or crystal | --INVALID-LINK-- |

| Melting Point | 119.0 to 121.0 °C | --INVALID-LINK-- |

| Optical Activity | +7.0 to +8.0 deg (c=8, AcOH) | --INVALID-LINK-- |

| Solubility | Soluble in DMSO. | --INVALID-LINK-- |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | --INVALID-LINK-- |

Supplier Information

Z-D-Glu-OH is commercially available from various chemical suppliers. A selection of prominent suppliers is listed below.

| Supplier | Product Number | Purity |

| TCI Chemicals | C0663 | >98.0% |

| MedChemExpress | HY-W009329 | ≥98.0% |

| Santa Cruz Biotechnology | sc-268804 | - |

| ChemScene | CS-W010045 | ≥97% |

Application in Peptide Synthesis

The primary application of Z-D-Glu-OH is in the synthesis of peptides. The Z-protecting group is a classic choice, particularly in solution-phase synthesis, although it can also be used in solid-phase peptide synthesis (SPPS) under specific conditions.

Comparison of Z- and Fmoc-Protecting Groups

In modern peptide synthesis, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is more commonly used than the Z-group, especially in SPPS. The key differences are highlighted below.

| Feature | Z-Group (Benzyloxycarbonyl) | Fmoc-Group (9-Fluorenylmethyloxycarbonyl) |

| Deprotection Condition | Catalytic hydrogenation (e.g., H₂/Pd) or strong acids (e.g., HBr/AcOH). | Mild base (e.g., 20% piperidine (B6355638) in DMF). |

| Typical Synthesis Method | Primarily Solution-Phase Peptide Synthesis. | Primarily Solid-Phase Peptide Synthesis (SPPS). |

The choice between Z- and Fmoc-chemistry has significant implications for the synthesis strategy, particularly concerning the orthogonality of protecting groups and the final cleavage conditions.

Experimental Protocol: Solution-Phase Dipeptide Synthesis using Z-D-Glu-OH

This section provides a detailed methodology for the synthesis of a dipeptide using Z-D-Glu-OH in a solution-phase approach.

Materials and Reagents

-

Z-D-Glu-OH

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

10% aqueous citric acid solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂) source

Experimental Workflow

The following diagram illustrates the key steps in the solution-phase synthesis of a dipeptide using Z-D-Glu-OH.

Caption: Workflow for the solution-phase synthesis of a dipeptide using Z-D-Glu-OH.

Detailed Protocol

-

Activation of Z-D-Glu-OH:

-

In a round-bottom flask, dissolve Z-D-Glu-OH (1 equivalent) and HOBt (1.1 equivalents) in a minimal amount of anhydrous DCM or DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0°C.

-

-

Peptide Coupling:

-

In a separate flask, suspend the amino acid ester hydrochloride (1 equivalent) in anhydrous DCM.

-

Add TEA or DIPEA (1.1 equivalents) dropwise at 0°C to neutralize the hydrochloride salt.

-

Add the neutralized amino acid solution to the activated Z-D-Glu-OH solution from step 1.

-

Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate sequentially with 10% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography or recrystallization to obtain the Z-protected dipeptide.

-

-

Z-Group Deprotection (Catalytic Hydrogenation):

-

Dissolve the purified Z-protected dipeptide in methanol.

-

Carefully add a catalytic amount of 10% Pd/C.

-

Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent to yield the final dipeptide.

-

Conclusion

Z-D-Glu-OH remains a valuable reagent in the field of peptide chemistry. While Fmoc-based strategies dominate solid-phase synthesis, the Z-protecting group offers a robust and well-established alternative, particularly for solution-phase synthesis and for specific applications where its unique deprotection conditions are advantageous. A thorough understanding of its properties and the associated experimental protocols is essential for researchers aiming to incorporate D-glutamic acid into their target peptides.

The Strategic Integration of Z-D-Glu-OH in Advanced Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis, the incorporation of non-canonical amino acids is a critical strategy for enhancing the therapeutic potential of peptide-based drugs. Among these, D-amino acids play a pivotal role in improving peptide stability, bioavailability, and receptor affinity. This in-depth technical guide focuses on the role and application of N-α-benzyloxycarbonyl-D-glutamic acid (Z-D-Glu-OH), a key building block for introducing D-glutamic acid into peptide sequences. This document provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use in both solid-phase and solution-phase peptide synthesis, and insights into the significance of D-glutamic acid in biological systems.

Core Concepts: The Z-Protecting Group and the Significance of D-Amino Acids

The Benzyloxycarbonyl (Z) Protecting Group

The benzyloxycarbonyl (Z or Cbz) group is a well-established amine protecting group in peptide synthesis, introduced by Leonidas Zervas and Max Bergmann in the 1930s.[1][2] It is a carbamate-type protecting group that is stable to the basic and mildly acidic conditions often employed in peptide synthesis, providing orthogonality with other protecting groups like Boc and Fmoc.[1][3]

The Z group is typically introduced by reacting the amino group with benzyl (B1604629) chloroformate (Z-Cl) under basic conditions.[4] Its removal (deprotection) is most commonly achieved by catalytic hydrogenation (e.g., H₂/Pd-C), which cleaves the benzyl-oxygen bond to release the free amine, carbon dioxide, and toluene.[1][5] Alternatively, strong acidic conditions such as HBr in acetic acid can also be used for deprotection.[5]

The Role of D-Amino Acids in Peptide Therapeutics

While proteins in most living organisms are composed of L-amino acids, the incorporation of their mirror images, D-amino acids, into synthetic peptides offers several advantages for drug development:[6][7]

-

Enhanced Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, which are naturally programmed to recognize L-amino acids. This leads to a longer in vivo half-life.[6][8]

-

Improved Bioavailability: Increased stability can contribute to improved absorption and distribution in the body.[6]

-

Unique Biological Activities: The altered stereochemistry can lead to novel binding interactions with biological targets, potentially resulting in increased potency or altered selectivity.[6][9]

-

Structural Rigidity: The incorporation of D-amino acids can induce specific secondary structures, such as β-turns, which can be crucial for receptor binding.

D-glutamic acid, in particular, is found in the peptidoglycan of bacterial cell walls, contributing to their resistance to host proteases.[9] Its incorporation into therapeutic peptides is a strategy to harness these stability-enhancing properties.

Physicochemical Properties and Quantitative Data of Z-D-Glu-OH

A thorough understanding of the physicochemical properties of Z-D-Glu-OH is essential for its effective use in peptide synthesis.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₃H₁₅NO₆ | [10] |

| Molecular Weight | 281.26 g/mol | [10] |

| Appearance | White to off-white powder | [10] |

| Melting Point | 115-117 °C | |

| pKa (α-COOH) | ~2.19 | [11][12][13] |

| pKa (γ-COOH) | ~4.25 | [11][12][13] |

| Solubility (L-enantiomer) | ||

| Water (25 °C) | 0.864 g/100 mL | [14] |

| Ethanol (25 °C) | Low | [11] |

| DMF | Soluble |

Side-Chain Protection of Z-D-Glu-OH

For many applications, especially in solid-phase peptide synthesis (SPPS), the side-chain carboxyl group of glutamic acid must also be protected to prevent side reactions. Common protected derivatives of Z-D-Glu-OH include:

| Compound | Side-Chain Protecting Group | Key Features |

| Z-D-Glu(OtBu)-OH | tert-Butyl (tBu) | Stable to catalytic hydrogenation; removed by strong acids (e.g., TFA). Orthogonal to the Z-group. |

| Z-D-Glu(OBzl)-OH | Benzyl (Bzl) | Removed simultaneously with the Z-group by catalytic hydrogenation or strong acids. |

Experimental Protocols

Solution-Phase Synthesis of a Dipeptide: Z-D-Glu-Gly-OH

This protocol describes the synthesis of a simple dipeptide in solution, illustrating the fundamental steps of coupling and deprotection.

Step 1: Coupling of Z-D-Glu(OtBu)-OH with H-Gly-OMe·HCl

-

Activation of Z-D-Glu(OtBu)-OH:

-

Dissolve Z-D-Glu(OtBu)-OH (1.0 eq) and 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 eq) in anhydrous dichloromethane (B109758) (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

-

Neutralization of Glycine (B1666218) Methyl Ester:

-

In a separate flask, suspend H-Gly-OMe·HCl (1.0 eq) in anhydrous DCM.

-

Add triethylamine (B128534) (TEA) (1.0 eq) and stir for 15 minutes at 0 °C.

-

-

Coupling Reaction:

-

Add the neutralized glycine methyl ester solution to the activated Z-D-Glu(OtBu)-OH solution.

-

Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purify the crude product by flash chromatography on silica (B1680970) gel to obtain Z-D-Glu(OtBu)-Gly-OMe.

-

Step 2: Saponification of the Methyl Ester

-

Dissolve the purified Z-D-Glu(OtBu)-Gly-OMe in a mixture of methanol (B129727) and water.

-

Add 1 M NaOH (1.1 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with 1 M HCl to pH 2-3.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield Z-D-Glu(OtBu)-Gly-OH.

Step 3: Deprotection of the Protecting Groups

-

Z-group removal (Catalytic Hydrogenation):

-

Dissolve Z-D-Glu(OtBu)-Gly-OH in methanol.

-

Add 10% Pd/C (catalytic amount).

-

Stir the mixture under a hydrogen atmosphere (balloon) at room temperature until the reaction is complete.

-

Filter the reaction mixture through Celite to remove the catalyst and evaporate the solvent to yield H-D-Glu(OtBu)-Gly-OH.

-

-

tBu-group removal (Acidolysis):

-

Treat the H-D-Glu(OtBu)-Gly-OH with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 2-4 hours at room temperature.

-

Precipitate the final peptide, H-D-Glu-Gly-OH, by adding cold diethyl ether.

-

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Glu(OtBu)-OH

While this guide focuses on Z-D-Glu-OH, in modern SPPS, the Fmoc/tBu strategy is more prevalent. The following protocol for Fmoc-D-Glu(OtBu)-OH can be adapted for a Z/Bzl strategy by substituting the deprotection and cleavage steps accordingly.

General SPPS Cycle:

Detailed Protocol for a Single Coupling Cycle of Fmoc-D-Glu(OtBu)-OH:

-

Resin Preparation: Swell the resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

-

Coupling:

-

In a separate vessel, pre-activate Fmoc-D-Glu(OtBu)-OH (3-4 eq relative to resin loading) with HBTU (3.9 eq) and DIPEA (8 eq) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling completion using a Kaiser test (should be negative).

-

-

Washing: Wash the resin thoroughly with DMF.

-

Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.

-

Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and dry. Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[15]

Coupling Efficiency and Reaction Optimization

The efficiency of the coupling reaction is crucial for the overall yield and purity of the final peptide. For sterically hindered amino acids like Z-D-Glu-OH derivatives, the choice of coupling reagent is critical.

| Coupling Reagent | Typical Reaction Time | Expected Coupling Efficiency | Notes | Reference(s) |

| DCC/HOBt | 4-8 hours | 85-95% | Standard, cost-effective, but can be slow for hindered residues. | [9] |

| HBTU/DIPEA | 2-4 hours | 95-99% | Efficient, but can cause guanidinylation of the N-terminus if used in excess. | [9] |

| HATU/DIPEA | 1-2 hours | >99% | Highly efficient, fast, and low racemization. Recommended for difficult couplings. | [9][16] |

| PyBOP/DIPEA | 2-4 hours | >98% | Phosphonium (B103445) salt, very effective for hindered couplings. | [9] |

Troubleshooting Incomplete Coupling:

-

Extend Reaction Time: For difficult couplings, increasing the reaction time can improve yields.

-

Double Coupling: Perform a second coupling with fresh reagents.

-

Use a More Potent Coupling Reagent: Switching from carbodiimides to uronium/aminium or phosphonium salts can significantly improve efficiency.

-

Increase Temperature: Cautiously increasing the temperature (e.g., to 40°C) can accelerate the reaction, but may also increase the risk of racemization.

Biological Relevance and Signaling Pathways

Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, playing a crucial role in synaptic plasticity, learning, and memory.[12][17] It exerts its effects through ionotropic (iGluRs) and metabotropic (mGluRs) glutamate receptors. Dysregulation of glutamate signaling is implicated in various neurological disorders, including Alzheimer's disease and Parkinson's disease.[6][12]

While the signaling pathways of L-glutamate are well-characterized, the specific roles of peptides containing D-glutamic acid in these pathways are an area of ongoing research. It is known that D-amino acid-containing peptides can act as cell-to-cell signaling molecules.[9] Peptides containing D-glutamic acid may act as modulators of glutamate receptors, potentially with altered affinity or selectivity compared to their L-counterparts.

References

- 1. benchchem.com [benchchem.com]

- 2. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

- 3. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.uzh.ch [chem.uzh.ch]

- 6. Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer’s Disease, a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. protocols.io [protocols.io]

- 11. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. ema.europa.eu [ema.europa.eu]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents - Google Patents [patents.google.com]

- 16. benchchem.com [benchchem.com]

- 17. research.wur.nl [research.wur.nl]

The Enduring Guardian: An In-depth Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in the field of organic synthesis, particularly in the intricate art of peptide synthesis and the development of complex pharmaceuticals. Introduced by Max Bergmann and Leonidas Zervas in 1932, it was the first protecting group that allowed for the controlled, stepwise synthesis of peptides, a revolutionary advancement at the time.[1][2][3] Despite the advent of other protecting groups like Boc and Fmoc, the Cbz group's unique stability, reliability, and specific deprotection methods ensure its continued relevance in modern synthetic chemistry.[4][5][6] This guide provides a comprehensive technical overview of the Cbz protecting group, from its fundamental chemistry to detailed experimental protocols.

Core Principles: Protection and Deprotection

The primary role of the Cbz group is to temporarily render an amine nucleophile inert to prevent unwanted side reactions. This is achieved by converting the highly nucleophilic amine into a significantly less reactive carbamate (B1207046).[3][7]

Mechanism of Protection

The most common method for introducing the Cbz group involves the reaction of an amine with benzyl (B1604629) chloroformate (Cbz-Cl or Z-Cl) under basic conditions. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of a chloride ion and a proton (neutralized by the base) results in the formation of the stable carbamate linkage.[4][7]

References

- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 2. peptide.com [peptide.com]

- 3. Benzyl chloroformate | www.wenxuecity.com [wenxuecity.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

Z-D-Glu-OH as a D-Amino Acid Building Block: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Application of N-α-Benzyloxycarbonyl-D-glutamic acid (Z-D-Glu-OH) in Peptide Synthesis and Drug Discovery.

Introduction

In the realm of peptide-based therapeutics, the incorporation of non-proteinogenic amino acids is a key strategy for enhancing stability, modulating bioactivity, and improving pharmacokinetic profiles. Among these, D-amino acids, the enantiomers of the naturally occurring L-amino acids, play a pivotal role. Their inherent resistance to enzymatic degradation by endogenous proteases makes them invaluable tools in the design of robust and effective peptide drugs.[1] This technical guide focuses on N-α-Benzyloxycarbonyl-D-glutamic acid (Z-D-Glu-OH), a commercially available and widely utilized D-amino acid building block.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed information on the properties of Z-D-Glu-OH, its application in solid-phase peptide synthesis (SPPS), and its relevance in the development of novel therapeutics. We will delve into experimental protocols, present quantitative data, and visualize key concepts to facilitate a deeper understanding of this important synthetic building block.

Physicochemical Properties of Z-D-Glu-OH

Z-D-Glu-OH, with the CAS number 63648-73-7, is a derivative of D-glutamic acid where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group.[2][3] This protecting group is crucial for preventing unwanted side reactions during peptide synthesis and can be removed under specific conditions that are orthogonal to many side-chain protecting groups.

A summary of the key physicochemical properties of Z-D-Glu-OH is presented in Table 1.

Table 1: Physicochemical Properties of Z-D-Glu-OH

| Property | Value | Reference(s) |

| Synonyms | Z-D-glutamic acid, Cbz-D-Glu-OH | [2][4] |

| CAS Number | 63648-73-7 | [2][3][4][5] |

| Molecular Formula | C₁₃H₁₅NO₆ | [2][3] |

| Molecular Weight | 281.26 g/mol | [2][3] |

| Appearance | White powder | [2] |

| Melting Point | 117 - 120 °C | [2] |

| Purity | ≥ 97% to ≥ 99.5% (Chiral HPLC) | [2][3] |

| Optical Rotation | [α]D²⁰ = +8 ± 1° (c=1 in AcOH) | [2] |

| Storage Conditions | 0 - 8 °C | [2] |

Role in Peptide Synthesis

The primary application of Z-D-Glu-OH is as a building block in the synthesis of peptides. The introduction of a D-glutamic acid residue can confer several advantages:

-

Enhanced Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, which are highly specific for L-amino acids. This leads to a longer in vivo half-life of the peptide therapeutic.[1]

-

Conformational Constraints: The incorporation of a D-amino acid can induce specific turns or secondary structures in the peptide backbone, which can lead to altered receptor binding and biological activity.

-

Modulation of Bioactivity: By altering the stereochemistry at a specific position, the interaction of a peptide with its biological target can be fine-tuned, potentially leading to increased potency or altered signaling outcomes.

Solid-Phase Peptide Synthesis (SPPS) using Z-D-Glu-OH

Z-D-Glu-OH can be incorporated into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols, typically employing the Fmoc/tBu or Boc/Bzl strategy. The workflow for incorporating a Z-protected amino acid in a solution-phase synthesis, which shares principles with solid-phase methods, is depicted below.

General workflow for utilizing Z-D-Glu-OH in peptide synthesis.

Experimental Protocols

While a specific, detailed protocol for the incorporation of Z-D-Glu-OH is often sequence-dependent, the following provides a generalized methodology for manual Fmoc-based solid-phase peptide synthesis.

Materials

-

Fmoc-Rink Amide MBHA resin

-

Z-D-Glu-OH

-

Fmoc-protected L-amino acids

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Diethyl ether

Protocol for a Single Coupling Cycle of Z-D-Glu-OH

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 minutes).

-

Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine.

-

Coupling of Z-D-Glu-OH:

-

In a separate vial, pre-activate Z-D-Glu-OH (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

-

Add the activated Z-D-Glu-OH solution to the resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature.

-

-

Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, a second coupling may be necessary.

-

Continue Synthesis: Proceed with the next Fmoc-amino acid coupling cycle.

Cleavage and Deprotection

After the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (and the N-terminal Z-group, if desired) are removed. The Z-group is labile to strong acid (like HF) and catalytic hydrogenation. For peptides synthesized using the Fmoc/tBu strategy, the final TFA cleavage cocktail will also remove the Z-group.

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Purification and Characterization

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide can be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Quantitative Data

The efficiency of peptide synthesis is crucial for obtaining a high yield of the desired product. The per-step coupling and deprotection efficiency has a significant impact on the overall yield, especially for longer peptides.

Table 2: Theoretical Overall Yield as a Function of Per-Step Efficiency for a 20-mer Peptide

| Per-Step Efficiency (%) | Overall Theoretical Yield (%) |

| 95 | 35.8 |

| 97 | 54.4 |

| 99 | 81.8 |

| 99.5 | 90.5 |

Note: This table illustrates the theoretical impact of step-wise efficiency on the final yield.

While specific yields for syntheses involving Z-D-Glu-OH are highly sequence-dependent, the use of efficient coupling reagents is key to maximizing the incorporation of this sterically hindered amino acid.

Applications in Drug Development and Research

The incorporation of D-amino acids is a well-established strategy in the development of peptide-based drugs to improve their metabolic stability.[1] While specific blockbuster drugs containing Z-D-Glu-OH are not prominently in the public domain, this building block is a valuable tool for researchers exploring the structure-activity relationships of bioactive peptides.

One notable area of research is in neuroscience. For example, a study on the amyloid-beta peptide (Aβ42), which is implicated in Alzheimer's disease, showed that introducing D-glutamate at a specific position stabilized a prefibrillary aggregate with enhanced cytotoxicity.[6] This highlights how a single stereochemical change can significantly impact the aggregation and biological properties of a peptide.

The general glutamatergic signaling pathway, a major excitatory neurotransmitter system in the brain, is a key area of research for neurological disorders. The introduction of D-glutamate containing peptides could modulate these pathways in novel ways.

Modulation of Glutamatergic Synapse by D-Glu containing peptides.

Conclusion

Z-D-Glu-OH is a fundamental building block for the synthesis of modified peptides with enhanced therapeutic potential. Its ability to impart proteolytic resistance and modulate peptide conformation makes it an attractive choice for researchers and drug developers aiming to create the next generation of peptide-based medicines. A thorough understanding of its properties and the optimization of its incorporation into peptide sequences through robust synthetic protocols are key to harnessing its full potential. As the field of peptide therapeutics continues to grow, the strategic use of D-amino acids like D-glutamic acid will undoubtedly play a crucial role in the discovery of novel and effective treatments for a wide range of diseases.

References

- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. peptide.com [peptide.com]

- 5. chempep.com [chempep.com]

- 6. Introduction of d-Glutamate at a Critical Residue of Aβ42 Stabilizes a Prefibrillary Aggregate with Enhanced Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of Z-D-Glu-OH in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-α-Cbz-D-glutamic acid (Z-D-Glu-OH), a key building block in peptide synthesis and pharmaceutical development. Due to a lack of extensive quantitative solubility data in publicly available literature, this guide synthesizes qualitative information, data from close structural analogs, and standardized experimental protocols to serve as a valuable resource for laboratory work.

Introduction to Z-D-Glu-OH and its Solubility

Z-D-Glu-OH is a derivative of the D-enantiomer of glutamic acid, featuring a benzyloxycarbonyl (Cbz or Z) protecting group on the α-amino group. This protection renders the molecule more hydrophobic than its parent amino acid, significantly altering its solubility profile. While glutamic acid itself has poor solubility in most organic solvents, the introduction of the Cbz group generally enhances solubility in various organic media. Understanding the solubility of Z-D-Glu-OH is critical for its effective use in solution-phase peptide synthesis, purification, and the formulation of peptide-based therapeutics.

Solubility Data

Qualitative Solubility of Z-D-Glu-OH and its L-Enantiomer

The following table summarizes the available qualitative solubility information for Z-D-Glu-OH and its corresponding L-enantiomer, Z-L-Glu-OH. It is generally expected that the D- and L-enantiomers of a chiral molecule will have identical solubility in achiral solvents.

| Compound | Solvent | Solubility Description |

| Z-D-Glu-OH | Methanol | "Almost transparency" |

| Z-L-Glu-OH | Methanol | Soluble[1] |

| Z-L-Glu-OH | Dimethylformamide (DMF) | Soluble[1] |

Quantitative Solubility of a Structural Analog

For reference, the following table presents quantitative solubility data for N-(4-Aminobenzoyl)-L-glutamic acid, an N-acylated derivative of L-glutamic acid. While not Z-D-Glu-OH, this data for a related structure provides a quantitative perspective on the solubility of N-protected glutamic acids in polar aprotic solvents.

| Compound | Solvent | Solubility (approx.) |

| N-(4-Aminobenzoyl)-L-glutamic acid | Dimethyl Sulfoxide (DMSO) | 1 mg/mL[2] |

| N-(4-Aminobenzoyl)-L-glutamic acid | Dimethylformamide (DMF) | 1 mg/mL[2] |

It is important to note that the solubility of unprotected L-glutamic acid is very low in common organic solvents such as methanol, ethanol, ether, and acetone[3]. This underscores the significant role of the N-terminal protecting group in enhancing solubility in these media.

Experimental Protocol: Determination of Equilibrium Solubility

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol is widely accepted in the pharmaceutical industry.

Objective: To determine the concentration of a saturated solution of Z-D-Glu-OH in a given organic solvent at a specified temperature.

Materials:

-

Z-D-Glu-OH (solid)

-

Selected organic solvents (e.g., methanol, ethanol, dimethyl sulfoxide, ethyl acetate, etc.)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another validated analytical method for quantification.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid Z-D-Glu-OH to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker.

-

Agitate the samples at a constant speed for a sufficient period to allow the system to reach equilibrium (typically 24-72 hours). The exact time may need to be determined empirically by taking measurements at different time points until the concentration plateaus.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

-

Carefully withdraw a sample from the clear supernatant, being cautious not to disturb the solid at the bottom.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved Z-D-Glu-OH.

-

-

Quantification:

-

Prepare a series of standard solutions of Z-D-Glu-OH of known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of Z-D-Glu-OH in the diluted sample.

-

Calculate the original solubility in the solvent by applying the dilution factor.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages of the experimental protocol for determining the solubility of Z-D-Glu-OH.

Caption: Workflow for Experimental Solubility Determination.

Caption: Factors Influencing the Solubility of Z-D-Glu-OH.

Conclusion

While comprehensive quantitative solubility data for Z-D-Glu-OH in a wide array of organic solvents remains to be fully documented in the literature, this guide provides a foundational understanding based on available qualitative data and information from close structural analogs. For researchers and drug development professionals, the provided experimental protocol for the shake-flask method offers a robust framework for determining precise solubility values tailored to their specific laboratory conditions and solvent systems. The principles outlined herein should facilitate the effective handling and application of Z-D-Glu-OH in synthetic and formulation endeavors.

References

Stability of Z-D-Glu-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Z-D-Glu-OH (N-Benzyloxycarbonyl-D-glutamic acid) under various conditions. Z-D-Glu-OH is a crucial building block in peptide synthesis and other areas of chemical research. Understanding its stability profile is paramount for ensuring the integrity of synthetic processes, the quality of final products, and the reliability of experimental outcomes. This document outlines the key degradation pathways, summarizes stability data, provides detailed experimental protocols for stability assessment, and visualizes experimental workflows.

Overview of Z-D-Glu-OH Stability

Z-D-Glu-OH, like other N-benzyloxycarbonyl (Cbz or Z) protected amino acids, exhibits a specific stability profile. The primary points of potential degradation are the N-terminal Cbz protecting group and the glutamic acid side chain. The stability of Z-D-Glu-OH is influenced by several factors, including pH, temperature, light, oxidizing agents, and the presence of enzymes.

The Cbz group is known to be labile under certain conditions, which is a desirable characteristic for a protecting group that needs to be removed during a synthesis. However, this lability also dictates the conditions under which Z-D-Glu-OH can be handled and stored to prevent premature deprotection or degradation.

Stability Under Various Conditions

The stability of Z-D-Glu-OH under different stress conditions is summarized below. This information is primarily based on the known chemistry of N-Cbz protected amino acids.

pH Stability

The stability of Z-D-Glu-OH is significantly influenced by pH. The Cbz group is generally stable under neutral and mildly acidic or basic conditions at room temperature. However, strong acidic or basic conditions can lead to its cleavage.

Table 1: pH Stability of Z-D-Glu-OH

| Condition | Stability | Primary Degradation Pathway | Potential Degradation Products |

| Strong Acid (e.g., HBr in Acetic Acid) | Labile | Acid-catalyzed hydrolysis of the carbamate (B1207046) bond. | D-Glutamic acid, Benzyl alcohol, Toluene, Carbon dioxide |

| Mild Acid (e.g., pH 4-6) | Generally Stable | Slow hydrolysis over extended periods. | Minor amounts of D-Glutamic acid and byproducts. |

| Neutral (pH 7) | Stable | Minimal degradation under standard conditions. | Negligible |

| Mild Base (e.g., pH 8-10) | Generally Stable | Slow hydrolysis of the carbamate bond. | Minor amounts of D-Glutamic acid and byproducts. |

| Strong Base (e.g., > pH 12) | Labile | Base-catalyzed hydrolysis of the carbamate bond. | D-Glutamic acid, Benzyl alcohol, Carbonate |

Thermal Stability

Elevated temperatures can promote the degradation of Z-D-Glu-OH. Thermal degradation can lead to the cleavage of the Cbz group and also to the intramolecular cyclization of the glutamic acid moiety to form pyroglutamic acid derivatives.

Table 2: Thermal Stability of Z-D-Glu-OH

| Temperature | Stability | Primary Degradation Pathway | Potential Degradation Products |

| -20°C to 4°C | Highly Stable | - | - |

| Room Temperature (20-25°C) | Stable for extended periods | Slow degradation over very long term storage. | - |

| Elevated Temperature (e.g., > 40°C) | Susceptible to degradation | Thermolysis of the Cbz group and cyclization. | D-Pyroglutamic acid derivatives, D-Glutamic acid, Benzyl alcohol, Toluene |

Photostability

Exposure to ultraviolet (UV) light can induce the degradation of Z-D-Glu-OH. The aromatic ring of the benzyloxycarbonyl group can absorb UV radiation, leading to photolytic cleavage.

Table 3: Photostability of Z-D-Glu-OH

| Condition | Stability | Primary Degradation Pathway | Potential Degradation Products |

| Darkness | Stable | - | - |

| Ambient Light | Generally Stable | Slow degradation upon prolonged exposure. | Minor degradation products. |

| UV Irradiation (e.g., 254 nm) | Labile | Photolytic cleavage of the Cbz group. | D-Glutamic acid, Benzyl radical intermediates, Toluene, CO2 |

Oxidative Stability

Z-D-Glu-OH can be susceptible to oxidative degradation in the presence of strong oxidizing agents. The benzylic position of the Cbz group is a potential site for oxidation.

Table 4: Oxidative Stability of Z-D-Glu-OH

| Condition | Stability | Primary Degradation Pathway | Potential Degradation Products |

| Air (Ambient) | Stable | - | - |

| Strong Oxidizing Agents (e.g., H₂O₂, KMnO₄) | Susceptible | Oxidation of the benzylic C-H bond and potentially the amino acid side chain. | Benzaldehyde, Benzoic acid, oxidized glutamic acid derivatives. |

Enzymatic Stability

Certain enzymes can catalyze the cleavage of the Cbz group. This is a known method for the deprotection of Cbz-protected amino acids and peptides. The ester and amide bonds within the Z-D-Glu-OH molecule could also be targets for specific hydrolases, although this is less common for the Cbz group itself which is generally considered stable to many proteases.

Table 5: Enzymatic Stability of Z-D-Glu-OH

| Enzyme Type | Stability | Primary Degradation Pathway |

| General Proteases (e.g., Trypsin, Chymotrypsin) | Generally Stable | The Cbz group is not a typical substrate. |

| Cbz-cleaving Enzymes (e.g., from Sphingomonas paucimobilis) | Labile | Specific enzymatic cleavage of the carbamate bond. |

| Esterases/Lipases | Generally Stable | The carbamate linkage is not a typical ester bond. |

Experimental Protocols for Stability Testing

To quantitatively assess the stability of Z-D-Glu-OH, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions and analyzing the formation of degradation products over time.

General Forced Degradation Protocol

Objective: To identify potential degradation products and degradation pathways for Z-D-Glu-OH and to develop a stability-indicating analytical method.

Materials:

-

Z-D-Glu-OH

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid or Trifluoroacetic acid (TFA) for mobile phase modification

-

HPLC system with UV detector or Mass Spectrometer (MS)

-

Photostability chamber

-

Temperature-controlled oven

Procedure:

-

Sample Preparation: Prepare a stock solution of Z-D-Glu-OH in a suitable solvent (e.g., Methanol or Acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution (e.g., 0.1 M and 1 M). Incubate at a controlled temperature (e.g., 60°C) for specific time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an appropriate amount of NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution (e.g., 0.1 M and 1 M). Incubate at a controlled temperature (e.g., 60°C) for specific time points. Neutralize the samples with an appropriate amount of HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution (e.g., 3%). Incubate at room temperature for specific time points.

-

Thermal Degradation: Place a solid sample of Z-D-Glu-OH and a solution sample in an oven at an elevated temperature (e.g., 80°C) for a defined period.

-

Photodegradation: Expose a solid sample and a solution sample to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined duration. A control sample should be kept in the dark.

-

-

Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, and if necessary, dilute it to a suitable concentration for analysis. Analyze the samples using a validated stability-indicating HPLC method.

-

Data Analysis: Quantify the amount of remaining Z-D-Glu-OH and any degradation products formed. Calculate the percentage of degradation. If coupled with a mass spectrometer, identify the mass of the degradation products to propose their structures.

Stability-Indicating HPLC Method

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate Z-D-Glu-OH from its potential degradation products (e.g., start with 95% A, ramp to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (for the Cbz group) and/or MS detection.

-

Injection Volume: 10 µL.

Visualizations

The following diagrams illustrate the workflow for assessing the stability of Z-D-Glu-OH.

The Biological Significance of D-Glutamic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glutamic acid, an enantiomer of the more common L-glutamic acid, and its derivatives represent a fascinating and increasingly important area of biological research. Historically considered rare and of limited biological relevance in higher organisms, D-glutamic acid is now recognized as a key molecule in a diverse range of physiological and pathological processes. From its fundamental role in the structural integrity of bacterial cell walls to its subtle yet significant modulation of neurotransmission in the mammalian central nervous system, the influence of D-glutamic acid and its derivatives is far-reaching. This technical guide provides an in-depth exploration of the core biological significance of these molecules, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling and metabolic pathways.

I. D-Glutamic Acid in Bacterial Peptidoglycan

A primary and essential role of D-glutamic acid is as a fundamental component of peptidoglycan, the major structural element of most bacterial cell walls. The incorporation of D-amino acids, including D-glutamic acid, into the peptide side chains of peptidoglycan provides resistance to degradation by host proteases, which are typically specific for L-amino acids.[1]

Quantitative Analysis of D-Glutamic Acid in Peptidoglycan

The molar ratio of D-glutamic acid within the peptidoglycan structure can vary between bacterial species. Quantitative analysis of peptidoglycan composition is crucial for understanding bacterial cell wall architecture and for the development of novel antimicrobial agents.

| Bacterial Species | Peptidoglycan Type | Molar Ratio of D-Glutamic Acid (relative to GlcNAc) | Reference |

| Escherichia coli | A1γ | 1 | [2] |

| Bacillus subtilis | A1γ | 1 | [3] |

| Staphylococcus aureus | A3α | 1 (as D-isoglutamine) | [4] |

| Mycobacterium tuberculosis | A1γ | 1 | [3] |

Experimental Protocol: Analysis of Peptidoglycan Composition by HPLC

This protocol outlines a standard procedure for the isolation and analysis of bacterial peptidoglycan to determine its amino acid composition, including the quantification of D-glutamic acid.

1. Peptidoglycan Isolation (Sacculi Preparation):

-

Grow bacterial culture to mid-logarithmic phase and harvest cells by centrifugation.

-

Resuspend the cell pellet in ice-cold phosphate-buffered saline (PBS) and add dropwise to boiling 4% sodium dodecyl sulfate (B86663) (SDS) to lyse the cells and denature proteins.

-

Boil the suspension for 30 minutes and then centrifuge at high speed to pellet the crude peptidoglycan (sacculi).

-

Wash the pellet extensively with sterile, nuclease-free water to remove SDS and other contaminants. This may involve multiple rounds of centrifugation and resuspension.

-

Treat the sacculi with α-amylase and pronase to remove contaminating polysaccharides and proteins, respectively.

-

Perform a final series of washes with water to obtain purified peptidoglycan sacculi.

2. Hydrolysis of Peptidoglycan:

-

Suspend the purified sacculi in 6 M HCl.

-

Hydrolyze at 110°C for 16-24 hours in a sealed, evacuated tube.

-

Remove the HCl by evaporation under a stream of nitrogen or by vacuum centrifugation.

3. Derivatization of Amino Acids:

-

Dissolve the dried hydrolysate in a suitable buffer.

-

Derivatize the amino acids with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or o-phthaldialdehyde (OPA) in the presence of a chiral thiol, to allow for the separation of D- and L-amino acid enantiomers.

4. HPLC Analysis:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 10% to 60% Mobile Phase B over 40 minutes is a typical starting point, but should be optimized for the specific derivatizing agent and expected amino acids.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 340 nm for Marfey's derivatives or fluorescence detection (Excitation: 340 nm, Emission: 450 nm) for OPA derivatives.

-

Quantification: Integrate the peak areas for the D- and L-glutamic acid derivatives and quantify using a standard curve prepared with known concentrations of D- and L-glutamic acid standards.

Experimental Workflow for Peptidoglycan Analysis

Peptidoglycan Biosynthesis Pathway

The synthesis of peptidoglycan is a complex, multi-step process that is a key target for many antibiotics. D-glutamic acid is incorporated into the pentapeptide precursor in the cytoplasm by the enzyme MurD ligase.

II. D-Glutamic Acid in the Central Nervous System

While L-glutamate is the primary excitatory neurotransmitter in the mammalian brain, D-glutamic acid also plays a role, albeit as a less potent agonist at N-methyl-D-aspartate (NMDA) receptors.[5] The precise physiological and pathological significance of endogenous D-glutamic acid in the CNS is an active area of research.

Quantitative Data: NMDA Receptor Activity

Obtaining precise and consistent binding affinity (Ki) or potency (EC50) values for D-glutamic acid at NMDA receptors is challenging due to variations in experimental conditions, receptor subunit composition, and the presence of co-agonists like glycine (B1666218) or D-serine. However, it is generally accepted that D-glutamic acid is a significantly weaker agonist than L-glutamic acid.

| Ligand | Receptor Subtype | Assay Type | EC50 / Ki | Reference |

| L-Glutamic Acid | Native (rat brain) | [3H]CGP 39653 binding | Ki: 0.2 µM | [6] |

| L-Glutamic Acid | Recombinant NR1/NR2A | Electrophysiology | EC50: 2.3 µM | [7] |

| D-Glutamic Acid | Native (rat brain) | - | Less active than L-Glutamic acid | [5] |

| NMDA | Native (rat brain) | [3H]TCP binding | EC50: ~30 µM | [8] |

Note: Data for D-glutamic acid is often qualitative. Further quantitative studies are needed to establish precise affinity and potency values across different NMDA receptor subtypes.

Experimental Protocol: Radioligand Binding Assay for NMDA Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., a D-glutamic acid derivative) for the NMDA receptor. This example uses [3H]MK-801, a non-competitive antagonist that binds to the ion channel pore of the receptor.[9]

1. Membrane Preparation:

-

Dissect the desired brain region (e.g., cortex or hippocampus) from rats or mice and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the crude membrane fraction.

-

Wash the membrane pellet by resuspension and centrifugation in fresh buffer multiple times to remove endogenous ligands.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

2. Binding Assay:

-

In a 96-well plate, combine the following in a final volume of 250 µL:

-

Membrane preparation (typically 50-100 µg of protein).

-

[3H]MK-801 (a fixed concentration, typically near its Kd value, e.g., 1-5 nM).

-

A range of concentrations of the unlabeled test compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

-

Saturating concentrations of glutamate (B1630785) and glycine (e.g., 10 µM each) to open the ion channel and allow [3H]MK-801 binding.

-

For determination of non-specific binding, use a high concentration of a known NMDA receptor channel blocker (e.g., 10 µM unlabeled MK-801).

-

-

Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

3. Filtration and Scintillation Counting:

-

Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

-

Plot the specific binding as a percentage of the control (no test compound) against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Glutamate Signaling Pathway

III. Poly-γ-Glutamic Acid (γ-PGA)